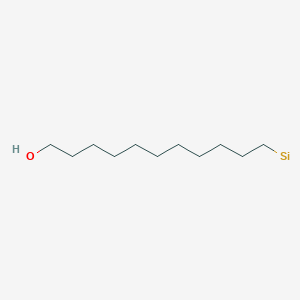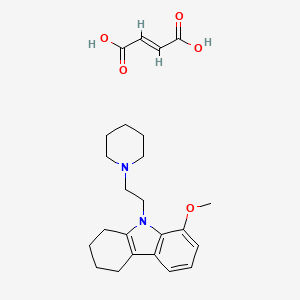
(E)-but-2-enedioic acid;8-methoxy-9-(2-piperidin-1-ylethyl)-1,2,3,4-tetrahydrocarbazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-but-2-enedioic acid;8-methoxy-9-(2-piperidin-1-ylethyl)-1,2,3,4-tetrahydrocarbazole is a complex organic compound with a unique structure that combines the properties of both an acid and a tetrahydrocarbazole derivative
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-but-2-enedioic acid;8-methoxy-9-(2-piperidin-1-ylethyl)-1,2,3,4-tetrahydrocarbazole typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the tetrahydrocarbazole core, followed by the introduction of the piperidin-1-ylethyl side chain and the methoxy group. The final step involves the addition of the (E)-but-2-enedioic acid moiety. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost, and environmental considerations. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize efficiency and minimize waste.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-but-2-enedioic acid;8-methoxy-9-(2-piperidin-1-ylethyl)-1,2,3,4-tetrahydrocarbazole can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a more saturated molecule.
Wissenschaftliche Forschungsanwendungen
(E)-but-2-enedioic acid;8-methoxy-9-(2-piperidin-1-ylethyl)-1,2,3,4-tetrahydrocarbazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used to study the effects of specific functional groups on biological activity.
Industry: It can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (E)-but-2-enedioic acid;8-methoxy-9-(2-piperidin-1-ylethyl)-1,2,3,4-tetrahydrocarbazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.
Eigenschaften
CAS-Nummer |
49558-40-9 |
|---|---|
Molekularformel |
C24H32N2O5 |
Molekulargewicht |
428.5 g/mol |
IUPAC-Name |
(E)-but-2-enedioic acid;8-methoxy-9-(2-piperidin-1-ylethyl)-1,2,3,4-tetrahydrocarbazole |
InChI |
InChI=1S/C20H28N2O.C4H4O4/c1-23-19-11-7-9-17-16-8-3-4-10-18(16)22(20(17)19)15-14-21-12-5-2-6-13-21;5-3(6)1-2-4(7)8/h7,9,11H,2-6,8,10,12-15H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChI-Schlüssel |
LADACSSZPGFAIO-WLHGVMLRSA-N |
Isomerische SMILES |
COC1=CC=CC2=C1N(C3=C2CCCC3)CCN4CCCCC4.C(=C/C(=O)O)\C(=O)O |
Kanonische SMILES |
COC1=CC=CC2=C1N(C3=C2CCCC3)CCN4CCCCC4.C(=CC(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


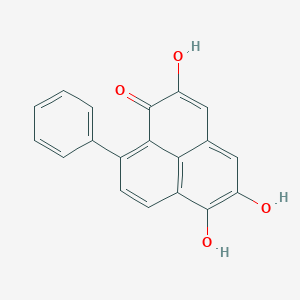

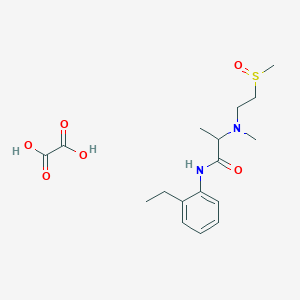
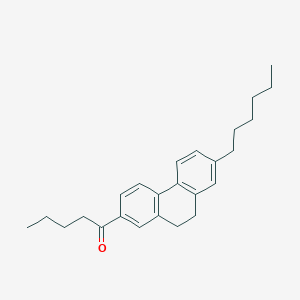
![{2-[(4-Chlorophenyl)sulfanyl]-4-methoxyphenyl}methanol](/img/structure/B14648827.png)

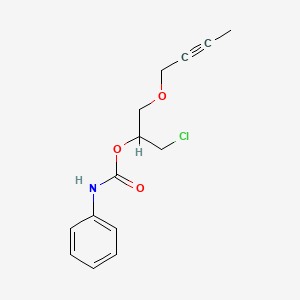
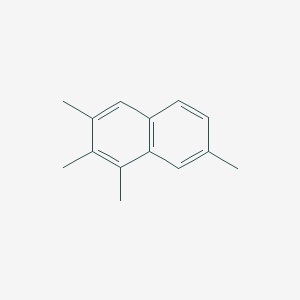
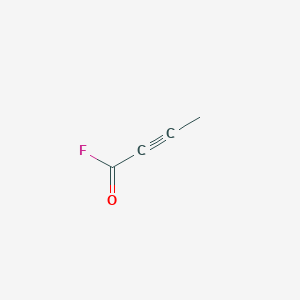
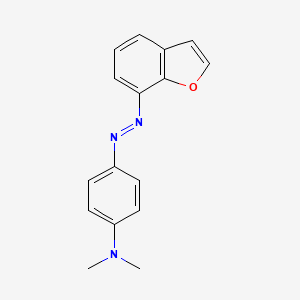
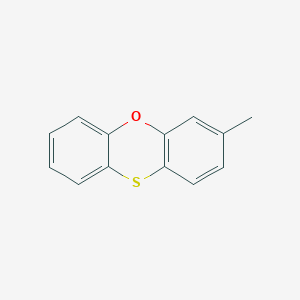

![S-[(2,5-Dimethylphenyl)methyl] dimethylcarbamothioate](/img/structure/B14648910.png)
